Cas no 1805549-87-4 (Methyl 5-bromo-3-fluoro-2-nitrobenzoate)

Methyl 5-bromo-3-fluoro-2-nitrobenzoate structure
1805549-87-4 structure
Product name:Methyl 5-bromo-3-fluoro-2-nitrobenzoate
CAS No:1805549-87-4
MF:C8H5BrFNO4
MW:278.03200507164
CID:4954464

Methyl 5-bromo-3-fluoro-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-3-fluoro-2-nitrobenzoate
    • Inchi: 1S/C8H5BrFNO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3
    • InChI Key: GMPCOZFSFQABDM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C(=O)OC)C=1)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 270
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.1

Methyl 5-bromo-3-fluoro-2-nitrobenzoate PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015009461-500mg
Methyl 5-bromo-3-fluoro-2-nitrobenzoate
1805549-87-4 97%
500mg
823.15 USD 2021-06-21
Alichem
A015009461-250mg
Methyl 5-bromo-3-fluoro-2-nitrobenzoate
1805549-87-4 97%
250mg
499.20 USD 2021-06-21
Alichem
A015009461-1g
Methyl 5-bromo-3-fluoro-2-nitrobenzoate
1805549-87-4 97%
1g
1,475.10 USD 2021-06-21

Methyl 5-bromo-3-fluoro-2-nitrobenzoate Related Literature

Additional information on Methyl 5-bromo-3-fluoro-2-nitrobenzoate

Methyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS No. 1805549-87-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS No. 1805549-87-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its bromo, fluoro, and nitro substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. The strategic placement of these functional groups makes it an invaluable building block for medicinal chemists seeking to design novel therapeutic agents with enhanced efficacy and selectivity.

The chemical structure of Methyl 5-bromo-3-fluoro-2-nitrobenzoate consists of a benzoic acid core esterified with methanol, adorned with three distinct substituents: a bromine atom at the 5-position, a fluorine atom at the 3-position, and a nitro group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in medicinal chemistry to modulate receptor binding and metabolic stability. The presence of both bromine and fluorine atoms, in particular, makes this compound a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

In recent years, the demand for fluorinated and brominated aromatic compounds has surged due to their prevalence in modern pharmaceuticals. These elements not only enhance the lipophilicity of drug candidates but also contribute to their metabolic stability and binding affinity. For instance, fluorine atoms are known to increase the metabolic half-life of drugs by resisting oxidative degradation, while bromine atoms can serve as handles for subsequent chemical modifications. The nitro group in Methyl 5-bromo-3-fluoro-2-nitrobenzoate further adds to its synthetic utility, as it can be reduced to an amine or converted into other functional groups through various chemical transformations.

One of the most compelling applications of Methyl 5-bromo-3-fluoro-2-nitrobenzoate lies in its role as a precursor for anticancer agents. Recent studies have demonstrated that benzoic acid derivatives bearing halogen substituents exhibit potent antitumor activity by interfering with key signaling pathways involved in cancer cell proliferation and survival. For example, researchers have synthesized analogs of this compound that show promising results in preclinical models of breast and lung cancer. The ability to modify the positions and types of substituents on the benzoic acid core allows for fine-tuning of biological activity, making this compound a fertile ground for drug discovery efforts.

The synthesis of Methyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route begins with the nitration of bromobenzene followed by selective fluorination and esterification. The nitration step introduces the nitro group at the desired position, while subsequent fluorination and esterification steps complete the construction of the target molecule. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further streamlined the preparation of this compound, enabling higher yields and purities suitable for pharmaceutical applications.

The growing interest in halogenated benzoic acids has also spurred innovation in their derivatization strategies. Researchers are exploring novel synthetic pathways that minimize waste and maximize efficiency, aligning with green chemistry principles. Additionally, computational methods are being employed to predict the biological activity of Methyl 5-bromo-3-fluoro-2-nitrobenzoate derivatives before they are synthesized experimentally. This approach accelerates the drug discovery process by allowing chemists to prioritize promising candidates based on theoretical data.

In conclusion, Methyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS No. 1805549-87-4) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules targeting various diseases, particularly cancer. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this will play an increasingly important role in shaping the future of drug discovery.

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